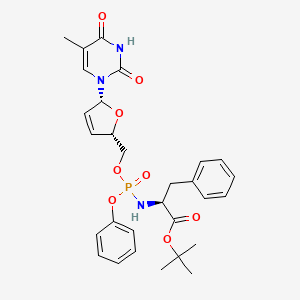
L-Phenylalanine, N-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, N-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-, 1,1-dimethylethyl ester is a complex organic compound It is derived from L-Phenylalanine, an essential amino acid, and contains various functional groups, including pyrimidinyl, furanyl, and phenoxyphosphinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from L-Phenylalanine. The process may include:
- Protection of the amino group of L-Phenylalanine.
- Formation of the pyrimidinyl and furanyl intermediates.
- Coupling reactions to attach the phenoxyphosphinyl group.
- Final deprotection and purification steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents like halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its interactions with enzymes or other biological molecules, potentially serving as a probe or inhibitor.
Medicine
In medicine, this compound might be investigated for its therapeutic potential, such as its ability to modulate biological pathways or its efficacy as a drug candidate.
Industry
In industry, it could be used in the development of new materials, pharmaceuticals, or chemical processes.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the biological context and the specific effects being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other derivatives of L-Phenylalanine or compounds containing pyrimidinyl, furanyl, or phenoxyphosphinyl groups.
Uniqueness
Conclusion
L-Phenylalanine, N-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-, 1,1-dimethylethyl ester is a complex and intriguing compound with potential applications in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
184031-38-7 |
|---|---|
Molekularformel |
C29H34N3O8P |
Molekulargewicht |
583.6 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C29H34N3O8P/c1-20-18-32(28(35)30-26(20)33)25-16-15-23(38-25)19-37-41(36,40-22-13-9-6-10-14-22)31-24(27(34)39-29(2,3)4)17-21-11-7-5-8-12-21/h5-16,18,23-25H,17,19H2,1-4H3,(H,31,36)(H,30,33,35)/t23-,24-,25+,41?/m0/s1 |
InChI-Schlüssel |
WHJATGZAKVRVBM-YYAMGYDZSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](CC3=CC=CC=C3)C(=O)OC(C)(C)C)OC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(CC3=CC=CC=C3)C(=O)OC(C)(C)C)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




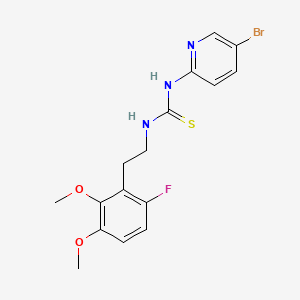
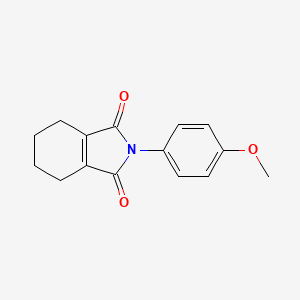
![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)
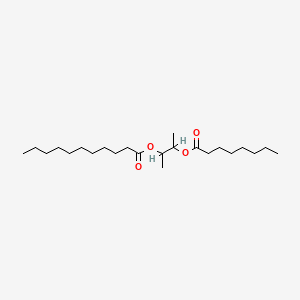

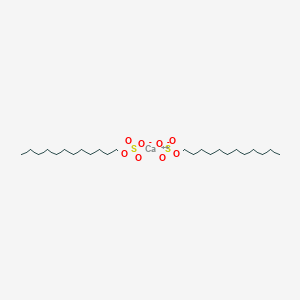
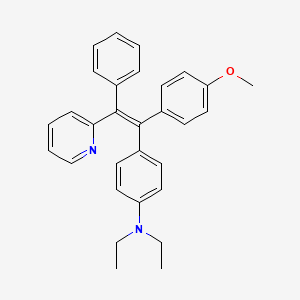
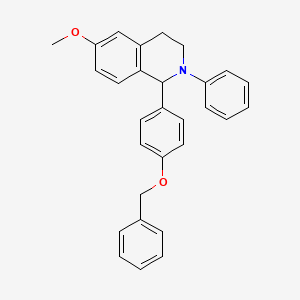
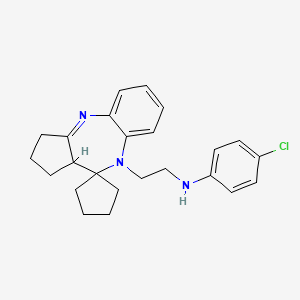
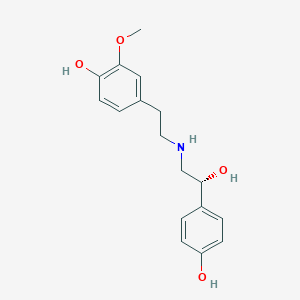
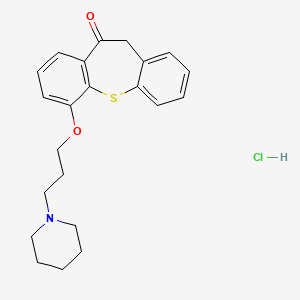
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
